molecular formula C30H48O5 B192019 Orthosphenic acid CAS No. 86632-20-4

Orthosphenic acid

Cat. No.: B192019
CAS No.: 86632-20-4
M. Wt: 488.7 g/mol
InChI Key: JPAXVSRGFJVPEU-XCIUXINDSA-N
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Preparation Methods

Chemical Reactions Analysis

Orthosphenic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

Orthosphenic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

    Biology: this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of orthosphenic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes . This compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Orthosphenic acid is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18-,19+,20+,21-,22-,24-,25-,26-,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAXVSRGFJVPEU-XCIUXINDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-20-4
Record name Orthosphenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86632-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orthosphenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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